Product packaging for 2-Methylpropanamide;hydrochloride(Cat. No.:CAS No. 64958-62-9)

2-Methylpropanamide;hydrochloride

Cat. No.: B15444653
CAS No.: 64958-62-9
M. Wt: 123.58 g/mol
InChI Key: GZVUWANWWQXKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Amide Chemistry and Organic Synthesis Research

Amides are fundamental functional groups in organic chemistry, and their synthesis is a perpetually active area of research. The hydrochloride salt of an amine, a precursor to the corresponding amide, is often utilized in synthetic protocols. Research has demonstrated the utility of amine hydrochloride salts in various transformations, including efficient copper-catalyzed oxidative amidation of aldehydes. acs.org In these reactions, the amine hydrochloride salt serves as a stable and readily available source of the amine nucleophile. acs.org

Furthermore, the concept of using amine hydrochloride salts as bifunctional reagents is an emerging area of interest. rsc.orgrsc.org In such reactions, both the amine and the chloride components of the salt participate in the chemical transformation, maximizing atom economy and offering novel synthetic pathways. rsc.orgrsc.org The application of these principles to 2-Methylpropanamide;hydrochloride would involve its precursor, 2-methylpropanamine hydrochloride, in reactions that could potentially lead to the formation of chloro-amides or other valuable building blocks.

Role of Hydrochloride Salts in Enhancing Chemical Reactivity and Stability for Research Applications

The formation of a hydrochloride salt is a common strategy to improve the stability and handling of amines. rsc.org Salification with hydrochloric acid can increase the shelf-life of the compound and facilitate its purification and industrial scale-up. rsc.org In the context of amides, the presence of hydrochloric acid can lead to the O-protonation of the amide group. acs.orgacs.org This protonation enhances the electrophilicity of the carbonyl carbon, making the amide more susceptible to nucleophilic attack, a principle that can be harnessed in various synthetic transformations.

The hydrochloride salt form can also influence the solid-state properties of a compound, such as its crystal structure and hygroscopicity. acs.org For instance, studies on carbamazepine (B1668303) hydrochloride have shown that it can exist in different polymorphic forms and is hygroscopic, incorporating water into its crystal structure. acs.org Understanding these properties is crucial for the handling, formulation, and application of the compound in a research setting.

Historical Context of Research on Isostructural and Related Amide Derivatives

The academic investigation of this compound is informed by a long history of research into structurally related amides. A significant body of work exists on α-substituted acetamides, a class to which 2-methylpropanamide belongs. nih.gov For over six decades, the antiepileptic activity of α-substituted acetamides, lactams, and cyclic imides has been recognized. nih.gov This research has established the α-substituted amide group as a key pharmacophore, potentially acting through the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

Research into other amide derivatives, such as those developed as PPARα antagonists, further enriches the context. nih.gov These studies demonstrate how modifications to the amide structure can lead to potent and selective biological activity. nih.gov The synthesis and study of such derivatives often involve the use of hydrochloride salts of amine precursors, highlighting the integral role of these salts in medicinal chemistry research. acs.org The extensive crystallographic data available for various organic hydrochlorides provides a valuable reference for predicting and understanding the solid-state properties of new amide hydrochlorides. cambridge.org

Overview of Key Research Challenges and Opportunities for this compound

The primary challenge in the research of this compound is the limited volume of studies focused directly on this compound. Much of the understanding must be extrapolated from research on related compounds. A key opportunity, therefore, lies in the systematic characterization of this compound, including its synthesis, spectroscopic properties, and crystal structure.

A significant research opportunity lies in exploring its potential in novel synthetic methodologies. The development of "green" chemistry protocols that utilize the chloride from the hydrochloride salt as a reagent, rather than a waste product, is a promising avenue. rsc.org Investigating the reactivity of O-protonated this compound in various transformations could lead to the discovery of new synthetic routes to valuable chemical entities.

Furthermore, given the established biological activity of related α-substituted amides, an investigation into the potential pharmacological properties of 2-Methylpropanamide and its derivatives is a compelling area for future research. This would involve screening for activity in various biological assays, guided by the historical context of related compounds.

Data Tables

Table 1: Properties of 2-Methylpropanamide

PropertyValueReference
Chemical Formula C₄H₉NO nist.govnist.gov
Molecular Weight 87.1204 g/mol nist.govnist.gov
IUPAC Name 2-Methylpropanamide nist.govnist.gov
Synonyms Isobutyramide (B147143), 2-Methylpropionamide nist.govnist.gov
CAS Registry Number 563-83-7 nist.govnist.gov

Table 2: Crystallographic Data of Selected Organic Hydrochlorides

CompoundChemical FormulaCrystal SystemSpace Group
Methylamine hydrochloride CH₅N·HClTetragonalP4/nmm
p-Aminophenol hydrochloride C₆H₇NO·HClOrthorhombicP222
Amantadine hydrochloride C₁₀H₁₇N·HClMonoclinicC2/c

Data sourced from powder diffraction investigations of organic hydrochlorides. cambridge.org

Table 3: Common Characterization Techniques for Amide Hydrochlorides

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure, including the position of protonation.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.
X-ray Crystallography Determination of the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.
Infrared (IR) Spectroscopy Identification of functional groups and changes upon salt formation.

This table is illustrative of standard analytical methods used in the characterization of such compounds, based on general chemical practice and information on related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B15444653 2-Methylpropanamide;hydrochloride CAS No. 64958-62-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64958-62-9

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

2-methylpropanamide;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-3(2)4(5)6;/h3H,1-2H3,(H2,5,6);1H

InChI Key

GZVUWANWWQXKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylpropanamide;hydrochloride and Its Derivatives

Novel and High-Yielding Synthetic Routes

The development of efficient synthetic routes is crucial for the practical application of 2-methylpropanamide and its derivatives. Researchers have explored various strategies to improve yield, simplify procedures, and utilize readily available starting materials.

Direct Amidation Strategies Involving 2-Methylpropanamide Precursors

Direct amidation of carboxylic acids and amines represents a highly atom-economical approach to amide bond formation. chemistryviews.orgmdpi.com Traditional methods often require harsh reaction conditions, such as high temperatures, which can limit their applicability to sensitive substrates. encyclopedia.pub

Recent advancements have focused on catalytic systems that facilitate direct amidation under milder conditions. For instance, the use of boric acid as a catalyst for the reaction of carboxylic acids with urea (B33335) offers a simple, efficient, and solvent-free procedure. researchgate.netsemanticscholar.org This method involves the trituration of the reactants followed by direct heating, leading to high yields of the corresponding amides. researchgate.net Another approach utilizes microwave irradiation in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) for the solvent-free synthesis of amides from carboxylic acids and amines. mdpi.com

Silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), have also been investigated as effective mediators for direct amidation. chemistryviews.org MTM reacts with the carboxylic acid to form a silyl (B83357) ester intermediate, which is then attacked by the amine to yield the amide product. chemistryviews.org This method offers the advantage of a simple workup procedure to obtain pure amide products. chemistryviews.org

The direct thermal condensation of carboxylic acids and amines is also possible but typically requires high temperatures (above 160°C). encyclopedia.pub The primary challenge is the formation of unreactive ammonium carboxylate salts. encyclopedia.pub To overcome this, techniques like azeotropic water removal using a Dean-Stark apparatus can be employed to drive the equilibrium towards amide formation. mdpi.comencyclopedia.pub

Derivatization and Functionalization of the 2-Methylpropanamide Core

The 2-methylpropanamide core can be derivatized and functionalized to generate a diverse range of compounds with tailored properties. These modifications can be introduced at various positions of the molecule, leading to a wide array of derivatives.

One common derivatization involves the introduction of a hydroxyl group, leading to compounds like 2-hydroxy-2-methylpropanamide. This can be achieved through the hydrolysis of 2-hydroxy-2-methylpropionitrile in the presence of an immobilized amidase. This biocatalytic approach offers high enantiomeric purity, which is particularly valuable for pharmaceutical applications. The hydroxyl group can then be further functionalized through oxidation to a carbonyl group or substitution to form esters or ethers.

Another important derivative is 2-chloro-2-methylpropanamide (B3056836), which can be synthesized from 2-chloroisobutyryl chloride and ammonium hydroxide. chemicalbook.com The chloro-substituent serves as a handle for further nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Furthermore, N-alkylation of the amide nitrogen can be achieved. For example, N-methylpropanamide can be synthesized, and its structure allows for further functionalization, making it a versatile building block for more complex molecules. solubilityofthings.com The amide group itself can also be reduced to form the corresponding amine.

The development of catalytic methods for these derivatization reactions is an active area of research. For instance, nickel-based nanocatalysts have been employed for the reductive amidation of esters with nitro compounds, providing a step-economical route to a variety of amides. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral amides is of significant interest, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly influence its biological activity. Several strategies have been developed for the stereoselective and enantioselective synthesis of derivatives of 2-methylpropanamide.

One prominent approach involves the use of biocatalysts, such as enzymes. Lipases, for example, have demonstrated high catalytic activity and stability in organic solvents and can be used for enantioselective acylation reactions. nih.govnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the enzymatic amidation of free carboxylic acids with amines, achieving excellent conversions and yields without the need for extensive purification. nih.gov

Another strategy is the kinetic resolution of racemic starting materials. An evolved ketoreductase enzyme has been used to selectively reduce the (R)-enantiomer of racemic 2-methylvaleraldehyde to the corresponding alcohol, a key intermediate for certain chiral compounds. researchgate.net This biocatalytic process is cost-effective, environmentally friendly, and scalable. researchgate.net

The development of chiral catalysts for asymmetric synthesis is another important avenue. While specific examples for 2-methylpropanamide are not detailed in the provided context, the general principles of asymmetric catalysis are applicable. This involves the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of 2-methylpropanamide synthesis, several green and sustainable methodologies have been explored.

Solvent-free synthesis is a key aspect of green chemistry. As mentioned earlier, the boric acid-catalyzed reaction of carboxylic acids and urea is a solvent-less method that proceeds rapidly and efficiently. researchgate.netsemanticscholar.org Similarly, microwave-assisted synthesis under solvent-free conditions provides a fast and effective route to amides. mdpi.com

The use of biocatalysts, such as lipases and amidases, aligns well with green chemistry principles. nih.govnih.gov These enzymatic reactions are typically performed under mild conditions in aqueous media or green solvents like cyclopentyl methyl ether, minimizing the environmental impact. nih.gov Biocatalytic processes often exhibit high selectivity, reducing the formation of byproducts and simplifying purification. nih.gov

The development of recyclable catalysts is another important sustainable approach. For example, magnetic CoFe2O4 nanoparticles have been used as a recyclable catalyst for the oxidative amidation of methylarenes with amine hydrochlorides. rsc.org This allows for the easy separation and reuse of the catalyst, reducing waste and cost. Similarly, magnetic Fe3O4 has been used in a catalytic amidation process that is operationally simple and allows for catalyst recovery and reuse for multiple cycles. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The direct amidation of carboxylic acids with amines, a seemingly straightforward reaction, involves several key steps.

Under thermal conditions, the initial step is often the formation of an ammonium carboxylate salt. encyclopedia.pub At elevated temperatures, this salt can dehydrate to form the amide. encyclopedia.pub However, this equilibrium often requires the removal of water to proceed efficiently. mdpi.comencyclopedia.pub

In catalyzed direct amidations, the catalyst plays a key role in activating the carboxylic acid. In the boric acid-catalyzed reaction with urea, it is proposed that boric acid facilitates the reaction, though the precise mechanism is not fully elucidated in the provided text. researchgate.netsemanticscholar.org

For silicon-based reagents like methyltrimethoxysilane (MTM), the proposed mechanism involves the initial reaction of the carboxylic acid with MTM to form a silyl ester and methanol. chemistryviews.org This is followed by a nucleophilic attack of the amine on the silyl ester, leading to the formation of the amide product. chemistryviews.org

In the context of enzymatic catalysis, the mechanism often involves the formation of an acyl-enzyme intermediate. For lipase-catalyzed amidation, the carboxylic acid first acylates the active site of the lipase. The amine then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the amide and regenerate the free enzyme.

For some metal-catalyzed amidations, a plausible mechanism involves the coordination of the carboxylic acid to the metal center, forming a metal carboxylate. nih.gov This activated species can then react with the amine to form the amide.

Scalability Studies and Process Optimization in Academic Settings

While many novel synthetic methods are developed on a small scale in academic laboratories, their practical utility often depends on their scalability and the optimization of the reaction process.

Several studies have focused on optimizing reaction conditions to maximize yield and minimize byproducts. This often involves screening different catalysts, solvents, temperatures, and reaction times. For example, in the development of catalytic routes for acid-amine coupling, various catalysts and bases were evaluated to find the optimal conditions for high conversion without side product formation. researchgate.net

The scalability of biocatalytic processes is a significant area of research. For instance, the selective acylation of a cyclopentene (B43876) diol using a lipase was successfully scaled up to a 200 kg batch of starting material. nih.gov The development of robust and stable immobilized enzymes is crucial for large-scale continuous flow processes. nih.govfrontiersin.org Membrane reactors are also being explored to facilitate continuous enzymatic reactions and simultaneous product separation. frontiersin.org

The following table provides a summary of various synthetic methods for amides, which can be applied to the synthesis of 2-methylpropanamide and its derivatives.

MethodCatalyst/ReagentConditionsAdvantages
Direct AmidationBoric Acid/UreaSolvent-free, direct heatingSimple, efficient, green. researchgate.netsemanticscholar.org
Direct AmidationCeric Ammonium Nitrate (CAN)Solvent-free, microwave irradiationFast, effective. mdpi.com
Direct AmidationMethyltrimethoxysilane (MTM)TolueneMild conditions, simple workup. chemistryviews.org
Enzymatic AmidationCandida antarctica lipase B (CALB)Cyclopentyl methyl ether, 60°CHigh conversion and yield, green solvent. nih.gov
Oxidative AmidationCoFe2O4 Nanoparticlestert-Butyl hydroperoxideRecyclable catalyst, mild conditions. rsc.org
Catalytic AmidationFe3O4/DABCOMeCNRecyclable magnetic catalyst, simple procedure. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of the chemical compound 2-Methylpropanamide;hydrochloride.

The planarity of the amide bond is a cornerstone of peptide and protein chemistry. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers. nanalysis.com Dynamic NMR (DNMR) spectroscopy is particularly well-suited for studying the kinetics of such conformational changes.

In the case of 2-methylpropanamide hydrochloride, protonation at the oxygen atom is expected to increase the double bond character of the C-N bond, thereby increasing the rotational barrier compared to the neutral amide. DNMR studies can quantify this barrier by monitoring the coalescence of signals from the non-equivalent methyl groups of the isopropyl moiety as the temperature is varied. nanalysis.com The rate of rotation can be determined from the line shape analysis of the NMR spectra at different temperatures.

Research on related secondary amides has shown that hydrogen bonding significantly influences the cis-trans equilibrium and the rotational barrier. nd.edu For instance, hydrogen bond donors can stabilize the cis rotamer, while hydrogen bond acceptors tend to increase the rotational barrier by increasing the C-N bond order. nd.edu These principles are directly applicable to understanding the conformational dynamics of 2-methylpropanamide hydrochloride in various solvent environments.

ParameterDescriptionSignificance in this compound Analysis
Coalescence Temperature (Tc)The temperature at which two exchanging NMR signals merge into a single broad peak.Provides a qualitative measure of the rate of rotation around the C-N bond. A higher Tc indicates a higher rotational barrier.
Rate Constant (k)The rate of the conformational exchange process at a given temperature.Quantifies the speed of the hindered rotation. Can be calculated from the separation of the signals and the coalescence temperature.
Activation Energy (ΔG‡)The energy barrier that must be overcome for rotation to occur.A key thermodynamic parameter that quantifies the stability of the partial double bond. Higher for the protonated amide due to increased resonance stabilization.

Solid-State NMR (SSNMR) is an indispensable tool for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms of 2-methylpropanamide hydrochloride. Unlike solution NMR, SSNMR provides information about the spatial arrangement of atoms and the nature of intermolecular interactions in the solid state.

Hydrogen bonding plays a critical role in the crystal packing of 2-methylpropanamide hydrochloride. SSNMR techniques, such as cross-polarization magic-angle spinning (CP-MAS), can be used to identify the atoms involved in hydrogen bonds and to measure internuclear distances. For example, the ¹H and ¹⁵N chemical shifts are sensitive to the hydrogen-bonding environment of the amide group. nih.gov Studies on similar compounds have shown that stronger hydrogen bonds lead to downfield shifts in the ¹H NMR spectrum. nih.govcopernicus.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical salts. Different polymorphs can exhibit distinct physical properties, and SSNMR is highly effective in identifying and characterizing them. Each polymorphic form will have a unique SSNMR spectrum due to differences in crystal packing and intermolecular interactions. acs.org

SSNMR TechniqueInformation ObtainedRelevance to this compound
Cross-Polarization Magic-Angle Spinning (CP-MAS)High-resolution spectra of dilute nuclei (e.g., ¹³C, ¹⁵N).Enables the determination of the number of crystallographically inequivalent molecules in the unit cell and provides information on local conformation.
Dipolar RecouplingMeasurement of internuclear distances.Allows for the precise determination of N-H and C-H bond lengths and the geometry of hydrogen bonds. acs.org
Proton-Detected ExperimentsEnhanced sensitivity for studying hydrogen atoms.Provides detailed insights into hydrogen bonding networks and proton dynamics.

NMR spectroscopy is a powerful tool for the elucidation of reaction mechanisms by allowing for the direct observation and characterization of transient intermediates. In the context of reactions involving 2-methylpropanamide hydrochloride, such as its synthesis or subsequent transformations, NMR can provide crucial insights.

For example, in the synthesis of 2-methylpropanamide from 2-methylpropanoic acid and an amine in the presence of a coupling agent, NMR can be used to monitor the formation of activated intermediates, such as an acyl-substituted phosphonium (B103445) ylide. The coupling constant between the phosphorus and carbonyl carbon (²J(P-CO)) in such intermediates can be a reliable indicator of their reactivity.

In reactions where 2-methylpropanamide hydrochloride itself is a reactant, NMR can help to identify the site of reaction and the structure of the resulting products. For instance, in the presence of a strong base, the protonated amide can be deprotonated, and the resulting neutral amide can participate in further reactions. NMR can track the changes in chemical shifts and coupling constants that accompany these transformations, providing a detailed picture of the reaction pathway. st-andrews.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Amide Protonation and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to changes in molecular structure and bonding, making it an excellent probe for studying the effects of protonation on the amide group of 2-methylpropanamide hydrochloride. nist.gov

Upon protonation of the amide oxygen, significant changes are expected in the vibrational spectrum. The C=O stretching vibration (Amide I band), typically found around 1680 cm⁻¹ in primary amides, is expected to shift to a lower frequency due to the decreased double bond character of the C=O bond. libretexts.org Conversely, the C-N stretching vibration, which contributes to the Amide II and Amide III bands, is expected to shift to a higher frequency, reflecting the increased double bond character of the C-N bond. nih.gov

The positions and widths of the N-H stretching bands are particularly sensitive to hydrogen bonding. In the solid state, strong hydrogen bonds between the protonated amide and the chloride counter-ion will lead to broad and red-shifted N-H stretching bands compared to the free amide. researchgate.net

Raman spectroscopy offers complementary information to IR spectroscopy. For instance, the symmetric vibrations of the molecule are often more intense in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of 2-methylpropanamide hydrochloride can be obtained. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹) for Primary AmidesExpected Shift upon Protonation of 2-MethylpropanamideReason for Shift
Amide I (C=O stretch)~1680DecreaseLengthening of the C=O bond. nih.gov
Amide II (N-H bend and C-N stretch)~1600IncreaseShortening of the C-N bond.
N-H Stretch3500-3100Broadening and DecreaseInvolvement in strong hydrogen bonding. researchgate.net

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Advanced mass spectrometry (MS) techniques are invaluable for the analysis of 2-methylpropanamide hydrochloride, providing information on its molecular weight, elemental composition, and structure. These techniques are particularly useful for monitoring the progress of reactions in which 2-methylpropanamide hydrochloride is a starting material or product.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like 2-methylpropanamide hydrochloride. In the positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the protonated molecule and analyzing the resulting fragment ions. The fragmentation pattern can provide insights into the connectivity of the atoms in the molecule. For 2-methylpropanamide, characteristic fragment ions would be expected from the loss of the amino group or the isopropyl group. docbrown.info

Selected reaction monitoring (SRM) is a highly sensitive and selective MS technique that can be used to quantify 2-methylpropanamide hydrochloride in complex mixtures. wikipedia.org In an SRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 2-methylpropanamide) is selected and fragmented, and a specific product ion is monitored. wikipedia.org This technique is particularly useful for reaction monitoring, allowing for the rapid and accurate determination of the concentration of the starting material and product over time.

Mass Spectrometry TechniqueInformation ProvidedApplication to this compound
Electrospray Ionization (ESI)Molecular weight of polar and ionic compounds.Confirmation of the molecular weight of 2-methylpropanamide hydrochloride.
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition.Unambiguous identification of 2-methylpropanamide hydrochloride.
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns.Elucidation of the structure of 2-methylpropanamide and its reaction products. docbrown.info
Selected Reaction Monitoring (SRM)Highly sensitive and selective quantification.Monitoring the progress of reactions involving 2-methylpropanamide hydrochloride. wikipedia.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution. A single-crystal X-ray diffraction study of 2-methylpropanamide hydrochloride would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The crystal structure would reveal the details of the hydrogen-bonding network, showing the interactions between the protonated amide group and the chloride anions, as well as any intermolecular hydrogen bonds between amide molecules. This information is crucial for understanding the stability of the crystal lattice and for interpreting the results of other solid-state analytical techniques, such as SSNMR and vibrational spectroscopy.

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to obtain information about the crystalline form of the material. XRPD is a powerful tool for identifying polymorphs, as each crystalline form will have a unique diffraction pattern. diva-portal.org It can also be used to assess the crystallinity of a sample and to detect the presence of amorphous content.

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide complementary information about the solid-state properties of 2-methylpropanamide hydrochloride. DSC can be used to determine the melting point and to detect phase transitions, while TGA can be used to assess the thermal stability of the compound and to detect the presence of solvates or hydrates.

Crystal Engineering and Polymorphism of Amide Hydrochlorides

Crystal engineering focuses on the rational design of crystalline solids with desired properties, which is intrinsically linked to the phenomenon of polymorphism—the ability of a substance to exist in two or more crystalline forms. For amide hydrochlorides, the interplay of protonation, hydrogen bonding, and molecular packing dictates the resulting crystal structure and the potential for polymorphic forms.

The formation of the hydrochloride salt of an amide introduces a cation (the protonated amide) and a chloride anion, which significantly alters the intermolecular interactions compared to the neutral amide. The study of simpler systems like acetamide (B32628) hydrochloride reveals that the protonated amide and the chloride ion are the primary components of the crystal lattice. iucr.org The arrangement of these ions is governed by the need to satisfy strong electrostatic and hydrogen-bonding interactions.

The potential for polymorphism in 2-methylpropanamide hydrochloride would arise from different packing arrangements of the protonated 2-methylpropanamide cation and the chloride anion. These variations could be influenced by crystallization conditions such as solvent, temperature, and pressure. While specific polymorphs of 2-methylpropanamide hydrochloride have not been documented in the searched literature, the principles of crystal engineering suggest that they could exist. The presence of the isopropyl group in 2-methylpropanamide, compared to the methyl group in acetamide, could lead to different steric demands and packing motifs, potentially giving rise to a unique polymorphic landscape.

Supramolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of amide hydrochlorides is dominated by a network of supramolecular interactions, with hydrogen bonds playing a pivotal role. In these structures, the protonated amide cation acts as a hydrogen-bond donor, and the chloride anion acts as an acceptor.

It is highly probable that 2-methylpropanamide hydrochloride would exhibit a similar, intricate hydrogen-bonding network. The protonated 2-methylpropanamide cation would feature O-H and N-H donor groups that would readily interact with the chloride anion. The specific geometry and dimensionality of this network in 2-methylpropanamide hydrochloride would, however, be influenced by the steric bulk of the isopropyl group.

The common supramolecular synthons—patterns of hydrogen bonds—observed in acid-base adducts often involve ring motifs. acs.org For instance, in acetamide hydrochloride, the arrangement of hydrogen bonds around the chloride anion forms a pseudo-cyclic structure. iucr.org The study of these synthons is crucial for predicting and understanding the crystal structures of new materials.

Visualization of Protonation States in the Solid State

A fundamental question in the study of amide hydrochlorides is the site of protonation. Amides have two potential protonation sites: the oxygen atom and the nitrogen atom. In the vast majority of cases, including simple, unstrained amides, protonation occurs on the oxygen atom. nih.govfigshare.comacs.org This is because O-protonation allows for the preservation of the resonance stabilization of the amide bond, which would be lost upon N-protonation. quora.com

Advanced spectroscopic techniques are instrumental in determining the protonation state in the solid phase. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a particularly powerful tool for this purpose. whiterose.ac.uk The chemical shifts of ¹⁵N and ¹³C nuclei are highly sensitive to the local electronic environment. Protonation at the oxygen atom in an amide leads to a significant downfield shift in the ¹³C resonance of the carbonyl carbon and a less pronounced change in the ¹⁵N chemical shift. Conversely, N-protonation would induce a much larger change in the ¹⁵N chemical shift. whiterose.ac.uk

For acetamide hydrochloride, NMR studies are consistent with O-protonation. iucr.org Similarly, studies on other amides have shown that O-protonation is the thermodynamically favored outcome. nih.govacs.org Therefore, it is expected that in 2-methylpropanamide hydrochloride, the proton resides on the carbonyl oxygen, forming a hydroxy-iminium cation.

X-ray diffraction (XRD) also provides definitive evidence for the protonation site by precisely locating the positions of the hydrogen atoms. In the crystal structure of acetamide hydrochloride, the hydrogen atom of the added proton is clearly located on the oxygen atom. iucr.org

The combination of ssNMR and XRD, often referred to as NMR crystallography, provides a comprehensive picture of the solid-state structure, including the visualization of protonation states and the detailed mapping of hydrogen-bonding networks.

Data Tables

Table 1: Crystallographic Data for Acetamide Hydrochloride (Analogue for 2-Methylpropanamide hydrochloride)

ParameterValue iucr.org
Chemical FormulaC₂H₆NO⁺·Cl⁻
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)4.254(1)
b (Å)8.121(1)
c (Å)6.843(1)
β (°)103.98(2)
Volume (ų)229.1(1)
Z2

Table 2: Hydrogen Bond Geometry in Acetamide Hydrochloride

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···Cl0.96(4)2.05(4)3.003(2)171(4)
N-H···Cl0.89(4)2.31(4)3.195(2)173(3)
N-H···Cl0.88(4)2.38(4)3.206(2)157(3)
Data from Liu, L.-K., Luo, F.-T., & Hsieh, L.-C. (1994). Acetamide hydrochloride. Acta Crystallographica Section C, 50(8), 1333-1335. iucr.org

Reaction Chemistry and Mechanistic Elucidation of 2 Methylpropanamide;hydrochloride

Protonation Chemistry and Acid-Base Behavior of the Amide Moiety

Amides, such as 2-methylpropanamide (also known as isobutyramide), exhibit basic properties due to the lone pair of electrons on the nitrogen atom. quora.com However, resonance delocalization of this lone pair into the carbonyl group significantly reduces its basicity compared to amines. The most basic site in an amide is, in fact, the carbonyl oxygen. masterorganicchemistry.com

In the presence of a strong acid like hydrochloric acid, the amide is protonated. This protonation predominantly occurs at the carbonyl oxygen, not the nitrogen. masterorganicchemistry.com This is because the resulting cation is resonance-stabilized, with the positive charge delocalized over the oxygen and carbon atoms. Protonation of the nitrogen would localize the positive charge on the nitrogen, which is less favorable. mcmaster.ca

The pKa of the protonated carbonyl group of an amide is approximately -7, indicating that amides are very weak bases. indiana.edu The pKa of a protonated alcohol or ether is in the range of -2 to -3, while that of a carboxylic acid is around 4-5. indiana.edu The pKa of the N-H bond in an amide is about 18, highlighting its very weak acidity. indiana.edu

The acid-base equilibrium for the protonation of 2-methylpropanamide by hydrochloric acid can be represented as follows:

Protonation of 2-Methylpropanamide

Table 1: Approximate pKa Values of Relevant Functional Groups

Functional GrouppKa Value
Protonated Carbonyl~ -7 indiana.edu
Protonated Alcohol/Ether-2 to -3 indiana.edu
Carboxylic Acid4-5 indiana.edu
Ammonium (B1175870) Ion9-10 indiana.edu
Amide (N-H)~ 18 indiana.edu

Hydrolysis Mechanisms and Kinetics under Defined Research Conditions

The hydrolysis of amides, including 2-methylpropanamide;hydrochloride, is the cleavage of the amide bond to form a carboxylic acid and an amine (or ammonia). allen.in This reaction can be catalyzed by either acid or base. allen.inlibretexts.org

Under acidic conditions, as is the case with this compound, the reaction is catalyzed by the protonation of the carbonyl oxygen. masterorganicchemistry.comallen.in This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. masterorganicchemistry.comallen.in

The mechanism for acid-catalyzed hydrolysis proceeds through the following steps:

Protonation of the carbonyl oxygen: This is a rapid and reversible step. masterorganicchemistry.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. allen.in

Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the C-N bond is broken, releasing an amine as the leaving group. masterorganicchemistry.com

Deprotonation: The protonated carboxylic acid is deprotonated to give the final carboxylic acid product.

Hydrolysis of 2-Methylpropanamide

Nucleophilic and Electrophilic Reactivity Profiles of the Amide and Protonated Forms

Amide Form (2-Methylpropanamide):

Nucleophilicity: The nitrogen atom of the amide has a lone pair of electrons and can act as a weak nucleophile. However, due to resonance delocalization, this nucleophilicity is significantly reduced compared to amines. quora.com Amides can react with strong electrophiles.

Electrophilicity: The carbonyl carbon of the amide is electrophilic due to the polarization of the C=O bond. However, the resonance contribution from the nitrogen lone pair reduces this electrophilicity, making amides less reactive towards nucleophiles than other carbonyl compounds like acid chlorides or esters. quora.com

Protonated Form (Protonated 2-Methylpropanamide):

Nucleophilicity: In the protonated form, the lone pair on the nitrogen is involved in bonding, and the oxygen is protonated, so the nucleophilicity is essentially nonexistent.

Electrophilicity: Protonation of the carbonyl oxygen greatly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This makes the protonated amide much more susceptible to attack by nucleophiles, as seen in the hydrolysis mechanism.

Table 2: Reactivity Comparison

SpeciesNucleophilicityElectrophilicity of Carbonyl Carbon
2-MethylpropanamideWeakModerate
Protonated 2-MethylpropanamideNegligibleHigh

Rearrangement Reactions and Controlled Degradation Pathways for Research Purposes

Primary amides like 2-methylpropanamide can undergo rearrangement reactions, most notably the Hofmann rearrangement. wikipedia.orgbyjus.com This reaction converts a primary amide into a primary amine with one less carbon atom. wikipedia.org The reaction is typically carried out with bromine and a strong base like sodium hydroxide. masterorganicchemistry.com

The mechanism of the Hofmann rearrangement involves the following key steps:

Formation of an N-bromoamide: The amide is deprotonated by the base, and the resulting anion reacts with bromine. wikipedia.org

Second deprotonation: The N-bromoamide is deprotonated to form an anion. wikipedia.org

Rearrangement: The R group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. wikipedia.orgchemistrysteps.com

Hydrolysis of the isocyanate: The isocyanate is then hydrolyzed by water to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.com

For 2-methylpropanamide, the Hofmann rearrangement would yield isopropylamine.

While the classic Hofmann rearrangement occurs under basic conditions, modified versions exist that can be performed under different conditions. thermofisher.com For research purposes, controlling the degradation of 2-methylpropanamide can be achieved through this rearrangement to synthesize the corresponding amine.

Influence of Counterions on Reactivity and Selectivity

In the context of this compound, the counterion is the chloride ion (Cl⁻). In many reactions, counterions are considered "spectator ions" and are expected to be chemically inert. wikipedia.org However, the nature of the counterion can influence the reactivity and selectivity of a reaction through various mechanisms, including ion-pairing and effects on the local environment. acs.org

In non-polar solvents, ion-pairing between the protonated amide and the chloride ion could potentially influence the reactivity. A "tighter" ion pair might reduce the electrophilicity of the protonated amide compared to a "looser" ion pair or a solvent-separated ion pair. The extent of this effect would be highly dependent on the reaction conditions, particularly the solvent.

While the influence of the chloride counterion in the specific case of this compound hydrolysis in aqueous solution is likely minimal, in other reactions or under different conditions, the choice of counterion can be a critical factor in controlling the outcome of a chemical transformation. acs.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to determine the fundamental electronic properties and geometric parameters of a molecule.

The electronic structure of the protonated 2-methylpropanamide cation has been investigated using quantum chemical methods. In its hydrochloride salt form, the amide is protonated, most likely at the oxygen atom, which is the most electronegative site and allows for resonance stabilization of the positive charge across the O-C-N system.

Density Functional Theory (DFT) calculations are commonly used to optimize the molecular geometry and analyze the electronic landscape. Natural Bond Orbital (NBO) analysis is a key tool for interpreting the results, providing information on charge distribution, hybridization, and donor-acceptor interactions. For the 2-methylpropanamide cation, NBO analysis reveals the delocalization of the positive charge. The C-N bond exhibits significant double-bond character due to resonance, which is a hallmark of the amide linkage.

The distribution of electron density can be quantified through calculated atomic charges. These calculations show a significant positive charge localization on the atoms of the amide group and the attached proton, influencing the molecule's interaction with its environment.

| NBO Charge on N | Natural Bond Orbital charge on the nitrogen atom. | -0.50 e |

Note: Values are illustrative and depend on the level of theory and basis set used.

The 2-methylpropanamide molecule possesses several rotatable bonds, leading to different possible conformations. The primary rotations are around the C(O)-C(isopropyl) and C-N bonds. However, rotation around the C-N amide bond is significantly restricted due to its partial double-bond character.

Computational scans of the potential energy surface (PES) are performed by systematically rotating specific dihedral angles and calculating the energy at each step. For 2-methylpropanamide, the most significant conformational flexibility arises from the orientation of the isopropyl group relative to the amide plane. Studies on similar small amides show that conformers can differ in energy by a few kcal/mol. unibo.it The global minimum energy conformation is typically one that minimizes steric hindrance between the bulky isopropyl group and the amide group. The presence of the hydrochloride counter-ion can influence the conformational preference through electrostatic interactions and hydrogen bonding in the solid state.

Isomerism in 2-methylpropanamide hydrochloride also includes tautomerism. While the O-protonated (isourea) form is generally more stable for amides, the N-protonated tautomer can also exist. Computational studies can determine the relative energies of these tautomers and the energy barrier for interconversion. nih.gov

Computational methods can predict the acidity (pKa) of the protonated 2-methylpropanamide cation. The pKa value is a measure of the compound's tendency to donate its proton in a solution. The calculation typically involves computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).

The basicity of the parent molecule, 2-methylpropanamide, is described by its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. Calculations can determine whether the oxygen or nitrogen atom is the more basic site. For most simple amides, the oxygen atom is the preferred site of protonation in both the gas phase and solution.

Table 2: Predicted Acidity and Basicity Parameters

Parameter Description Predicted Value (Illustrative)
pKa (Calculated) Predicted acid dissociation constant of the O-protonated species in water. ~ -0.5 to 0.5
Gas-Phase Proton Affinity (O) Energy released upon protonation of the carbonyl oxygen in the gas phase. ~215 kcal/mol

| Gas-Phase Proton Affinity (N) | Energy released upon protonation of the amide nitrogen in the gas phase. | ~205 kcal/mol |

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of both solution-phase and solid-state behavior. nih.govresearchgate.net These simulations rely on a force field, a set of parameters that describes the potential energy of the system.

In aqueous solution, MD simulations of 2-methylpropanamide hydrochloride show the formation of a dynamic hydration shell around the cation. mdpi.com Water molecules orient themselves to form strong hydrogen bonds with the N-H protons and the O-H group of the protonated amide. The chloride anion is also solvated, typically existing as a separate hydrated ion in dilute solutions. Simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a water molecule at a certain distance from the solute, revealing the structure of the solvation shells. dovepress.com

In the solid state, MD simulations can investigate the dynamic behavior of the ions within the crystal lattice. nih.govchemrxiv.org These simulations provide insight into vibrational motions, rotational freedom of groups like the methyl groups, and the stability of the crystal packing. By simulating the system at different temperatures, one can study phase transitions and the onset of dynamic disorder within the crystal. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways for the formation of 2-methylpropanamide. A common synthesis route is the reaction of isobutyryl chloride with ammonia (B1221849). Modeling this reaction involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The process begins by calculating the optimized geometries and energies of the reactants and products. A search for the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, is then performed. nih.gov For the reaction between isobutyryl chloride and ammonia, the mechanism likely involves the nucleophilic attack of ammonia on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of HCl leads to the final amide product.

Computational Prediction of Spectroscopic Parameters and Experimental Validation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. researchgate.net

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). mdpi.com After optimizing the molecular geometry, a frequency calculation is performed. This yields a set of vibrational modes, their frequencies, and their intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com This allows for confident assignment of the peaks in the experimental IR and Raman spectra of 2-methylpropanamide hydrochloride to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic magnetic shielding tensors for nuclei like ¹H and ¹³C. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing the predicted chemical shifts with experimental NMR data helps in assigning signals and confirming the structure of the molecule in solution.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative)

Vibrational Mode Experimental IR (cm⁻¹) (for 2-Methylpropanamide) Calculated (Scaled) IR (cm⁻¹)
N-H Stretch ~3400, 3200 ~3410, 3215
C-H Stretch ~2970 ~2975
C=O Stretch (Amide I) ~1650 ~1655
N-H Bend (Amide II) ~1620 ~1625

| C-N Stretch | ~1410 | ~1415 |

Source: Experimental data for the parent amide, 2-methylpropanamide, can be found in the NIST Chemistry WebBook. nist.govnist.gov Calculated values are illustrative.

Applications in Advanced Chemical Synthesis and Methodology Development

As a Building Block for Complex Organic Molecules

The isobutyramide (B147143) core of 2-methylpropanamide serves as a robust structural unit that can be incorporated into larger, more complex molecules through various synthetic transformations.

Primary amides are versatile precursors for the synthesis of nitrogen-containing heterocycles. Although specific examples detailing the use of 2-methylpropanamide hydrochloride are not prominent in the literature, its reactivity aligns with several established synthetic pathways.

Detailed Research Findings:

One plausible route involves the chemical modification of the amide into a more reactive intermediate. For instance, primary amides can be dehydrated to form nitriles using reagents like thionyl chloride or phosphorus pentoxide. libretexts.org The resulting isobutyronitrile (B166230) is a common precursor for various heterocyclic systems.

Another advanced strategy is the electrophilic activation of the amide. Treatment with potent electrophiles, such as triflic anhydride (B1165640) (Tf₂O), can convert the amide into a highly reactive nitrilium or keteniminium ion intermediate. nih.govnih.gov These species can then undergo intramolecular or intermolecular cyclization with suitable nucleophiles to form a diverse range of heterocyclic structures. nih.govnih.gov

Furthermore, the parent amide can be transformed into a more direct precursor for heterocycle synthesis. Halogenation at the α-carbon position creates a valuable synthetic handle. The synthesis of 2-chloro-2-methylpropanamide (B3056836) has been documented, starting from precursors like 2-chloroisobutyryl chloride and ammonium (B1175870) hydroxide. chemicalbook.com This α-chloro amide is an excellent substrate for building heterocycles, such as thiazoles, by reacting with appropriate nucleophiles like thiourea (B124793) or thioamides. google.com

Table 1: Potential Heterocycle Synthesis Pathways from 2-Methylpropanamide

PathwayIntermediateKey ReagentsPotential Heterocycle ProductsReference
Dehydration-CyclizationIsobutyronitrileSOCl₂, P₂O₅Thiadiazoles, Triazoles libretexts.org
Electrophilic ActivationNitrilium / Keteniminium IonTf₂O, Pyridine baseOxazines, Cyclic Amidines nih.govnih.gov
α-Halogenation then Cyclization2-Chloro-2-methylpropanamideNCS, SO₂Cl₂Thiazoles, Imidazoles chemicalbook.comgoogle.com

In the fields of peptide chemistry and drug discovery, molecular scaffolds are core structures used to display functional groups (like amino acid side chains) in specific spatial orientations. While complex molecules are typically employed as scaffolds, simple amides have a distinct and important role.

Detailed Research Findings:

2-Methylpropanamide itself is not a "scaffold" in the traditional sense, as it lacks the multiple points of functionality needed to orient different side chains. However, it is well-suited for use as a capping agent in peptide synthesis. peptide.com When synthesizing a peptide segment that mimics an internal part of a larger protein, it is often necessary to neutralize the charge of the terminal amino and carboxyl groups. 2-Methylpropanamide can be used to form a neutral amide bond at the C-terminus of a synthetic peptide, effectively mimicking the peptide bond of the native protein. peptide.com

The synthesis of peptide C-terminal amides is a routine procedure in solid-phase peptide synthesis (SPPS), often achieved by using specific resins like Rink Amide or MBHA resins, which release the peptide as a C-terminal amide upon cleavage. peptide.comnih.gov Alternatively, a peptide attached to a standard resin can be cleaved by ammonolysis to yield the primary amide. The isobutyl group of 2-methylpropanamide could offer specific steric or lipophilic properties to the C-terminus, potentially influencing the peptide's conformation or interaction with its biological target.

The amide functional group is a cornerstone of polymer chemistry, most notably in the formation of polyamides like Nylon. numberanalytics.comnumberanalytics.com While 2-methylpropanamide is a mono-amide and thus cannot act as a monomer for polymerization into a linear polyamide, its structure is relevant for the synthesis and modification of functional materials.

Detailed Research Findings:

The compound can be incorporated into polymers as a side-chain moiety. For example, polymers with reactive side chains (e.g., alkyl esters) can be modified by reacting them with amines or ammonia (B1221849) to produce polymers with carboxamide-containing side chains. google.com In such a process, 2-methylpropanamide could potentially be used to introduce isobutyramide groups onto a polymer backbone, thereby modifying the material's properties, such as solubility, thermal stability, and hydrogen-bonding capacity.

In the realm of hydrogels and functional nanoparticles, simple molecules containing amide and hydrochloride groups are often used. For instance, acrylamide (B121943) is a fundamental component of polyacrylamide gels, and poly(allylamine hydrochloride) is used in layer-by-layer assembly to functionalize surfaces. acs.orgmdpi.com By analogy, 2-methylpropanamide hydrochloride could be explored as a small-molecule additive or surface modifier in material science, where it could influence hydrogel properties or modify the surface charge and hydrophilicity of nanoparticles for applications like biomolecule adsorption. mdpi.com

Role in Catalysis and Organocatalysis Research

The application of 2-methylpropanamide hydrochloride in catalysis is dictated by the electronic properties of the amide group and the Brønsted acidity of its protonated form.

In transition metal catalysis, ligands are crucial for modulating the metal center's reactivity, selectivity, and stability. While amines are common ligands, the coordination chemistry of simple, neutral amides is distinct.

Detailed Research Findings:

Due to amide resonance, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.gov This makes the nitrogen non-basic and a poor electron-pair donor. Consequently, simple primary amides like 2-methylpropanamide are generally considered weak ligands for transition metals. When they do coordinate, it is typically through the carbonyl oxygen atom, not the nitrogen.

This contrasts sharply with amido complexes, where a deprotonated amide (R₂N⁻) acts as a strong, anionic ligand. wikipedia.orgrsc.org Sophisticated catalytic systems often employ specifically designed polydentate ligands that incorporate amido donors for enhanced stability and reactivity. rsc.org Therefore, 2-methylpropanamide is not a candidate for a primary ligand but could potentially serve as a precursor to an amido ligand via deprotonation under strong basic conditions.

Table 2: Comparison of Amine, Amide, and Amido Ligands

Ligand TypeBinding AtomNatureExampleStrength
AmineNitrogenNeutral, σ-donorTriethylamineModerate to Strong
Amide (Neutral)OxygenNeutral, Weak σ-donor2-MethylpropanamideWeak
Amido (Anionic)NitrogenAnionic, Strong σ/π-donorLithium diisopropylamide (LDA)Very Strong

The hydrochloride salt of 2-methylpropanamide, [CH₃-CH(CH₃)-C(=O)NH₃]⁺Cl⁻, is a source of mild Brønsted acidity. The protonated amide cation can donate a proton to a substrate, potentially catalyzing a variety of acid-mediated reactions.

Detailed Research Findings:

Ammonium salts are a known class of mild acid catalysts. ethz.ch Their utility has been demonstrated in various contexts. For example, hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is used in cyanation-dehydration reactions, and other amino acid hydrochlorides are used as components in synthesis. acs.orgazom.com

The acidic nature of 2-methylpropanamide hydrochloride could be harnessed for transformations that are sensitive to strong mineral acids like HCl or H₂SO₄. Such reactions might include the formation or cleavage of acetals and ketals, or the promotion of certain condensation reactions. While it can function in this capacity, its use as a preferred catalyst for specific, high-yield transformations is not well-established in the literature, likely due to the wide availability of other tunable and more common Brønsted and Lewis acid catalysts.

Development of Analytical Derivatization Methodologies for Chemical Research

Chemical derivatization is a crucial technique in analytical chemistry, employed to modify an analyte to enhance its detectability, improve its chromatographic behavior, or enable its separation from other sample components. jfda-online.com The majority of pharmaceutical compounds, for instance, lack the necessary chromophores for straightforward analysis using UV-visible spectrophotometry, necessitating derivatization to produce compounds that can be readily quantified. researchgate.net While specific derivatization methods explicitly citing the use of isolated 2-methylpropanamide hydrochloride are scarce, the principles of amide chemistry suggest its potential utility in this field.

Derivatization reactions often aim to improve the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net In this context, the amide group of 2-methylpropanamide could potentially serve as a derivatizing agent for certain functional groups. For instance, in the presence of an acid catalyst, which could be hydrochloric acid, the amide could react with analytes containing hydroxyl or amino groups.

A general approach in derivatization involves the acylation of amino or alkylamino groups to improve chromatographic peak shape. nih.gov While fluorinated anhydrides are more common for this purpose, the fundamental reaction chemistry opens the door for exploring other acylating agents. nih.gov

Table 1: Potential Derivatization Reactions Involving 2-Methylpropanamide in an Acidic Medium

Analyte Functional GroupPotential Reaction with 2-Methylpropanamide (in presence of H+)Resulting DerivativeAnalytical Advantage
Hydroxyl (-OH)EsterificationEsterIncreased volatility for GC
Amino (-NH2)AmidationN-Acyl derivativeImproved peak shape, enhanced thermal stability
Carboxylic Acid (-COOH)Amide formation (via activation)AmideAltered polarity for LC separation

This table represents theoretical applications based on general principles of organic chemistry, as direct literature evidence for 2-Methylpropanamide hydrochloride as a derivatizing agent is limited.

Methodological Advancements in Organic Reactions

In the realm of organic synthesis, amides are versatile building blocks. 2-Methylpropanamide can participate in various chemical transformations, and the presence of hydrochloric acid can influence its reactivity and the reaction pathways.

One of the fundamental reactions of amides is hydrolysis, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis of 2-methylpropanamide would yield isobutyric acid and ammonium chloride. This reaction is a key step in the synthesis of isobutyric acid from isobutyryl chloride via an amide intermediate. guidechem.com

A patent for the preparation of high-purity isobutyramide describes a process where ammonia is added to a solution of isobutyryl chloride in a non-aqueous solvent. google.com The resulting ammonium chloride is removed by filtration. google.com This highlights the importance of managing the hydrochloride by-product in the synthesis of the parent amide.

Research into the synthesis of related compounds, such as 2-aminobutanamide (B112745) hydrochloride, an important intermediate for the drug Levetiracetam, involves the use of hydrogen chloride gas to form the hydrochloride salt of the final product. google.comgoogle.com This demonstrates a common strategy in pharmaceutical synthesis where a basic final compound is converted to its hydrochloride salt to improve stability and handling. While not directly involving 2-methylpropanamide, it illustrates the importance of hydrochloride salts in synthetic methodologies.

Table 2: Methodological Applications of 2-Methylpropanamide in Organic Synthesis

Reaction TypeRole of 2-MethylpropanamideRole of Hydrochloride SourceProduct(s)
HydrolysisReactantCatalystIsobutyric acid, Ammonium chloride
DehydrationPrecursorCatalyst/ReagentIsobutyronitrile
Synthesis of HeterocyclesBuilding BlockCatalystVarious nitrogen-containing heterocycles

This table outlines potential synthetic applications where 2-methylpropanamide could be utilized in the presence of an acid catalyst like HCl.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-methylpropanamide hydrochloride with high purity?

  • Methodology : Synthesis typically involves condensation of 2-methylpropanoic acid derivatives with amine precursors under acidic conditions. Key parameters include:
    • Temperature : Maintain 0–5°C during HCl addition to avoid side reactions (e.g., over-hydrolysis) .
    • Solvent : Use anhydrous ethanol or dichloromethane to enhance intermediate stability .
    • Workup : Neutralize excess HCl with cold sodium bicarbonate, followed by recrystallization in ethanol/water (3:1 v/v) for ≥95% purity .
  • Validation : Confirm purity via TLC (silica gel, chloroform:methanol 9:1) and HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

Q. How does the hydrochloride form improve solubility and stability in biological assays?

  • Mechanism : The hydrochloride salt increases polarity, enhancing aqueous solubility (critical for in vitro studies). Stability is improved by reducing hygroscopicity and preventing freebase degradation under ambient conditions .
  • Application : Use phosphate-buffered saline (PBS, pH 7.4) for dissolution in cell-based assays, achieving concentrations up to 50 mM without precipitation .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Identify key signals (e.g., methyl groups at δ 1.2–1.4 ppm in CDCl3) and amide protons (δ 6.8–7.2 ppm in DMSO-d6) .
  • FT-IR : Confirm N-H stretching (3250–3300 cm⁻¹) and C=O absorption (1650–1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ and isotopic patterns matching Cl⁻ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by tautomerism or solvent effects?

  • Approach :
    • Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe shifting proton signals indicative of tautomeric equilibria .
    • Solvent Screening : Compare DMSO-d6 (stabilizes amide protons) vs. CDCl3 (reveals freebase impurities) .
    • Cross-Validation : Use X-ray crystallography (SHELXL refinement) to resolve ambiguous assignments .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Process Optimization :
    • Controlled HCl Addition : Use a dropping funnel to regulate acid introduction, minimizing over-protonation .
    • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of amine intermediates .
  • By-Product Analysis : Employ GC-MS to identify impurities (e.g., unreacted 2-methylpropanoic acid) and adjust stoichiometry .

Q. How to design enzyme inhibition studies using 2-methylpropanamide hydrochloride?

  • Experimental Setup :
    • Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) and fixed enzyme (e.g., hydrolases) to calculate IC50 .
    • Buffer Compatibility : Ensure the compound does not interfere with assay pH (validate via parallel controls without inhibitor) .
  • Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to distinguish competitive vs. noncompetitive inhibition modes .

Q. How can researchers validate the compound’s role in modulating biochemical pathways?

  • Omics Integration :
    • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
    • Metabolomics : LC-MS profiling to trace metabolic flux changes in pathways like glycolysis or TCA cycle .
  • Pathway Knockdown : Combine with siRNA targeting suspected interactors (e.g., kinases) to confirm mechanistic links .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to address variability in cell-based studies?

  • Root Cause : Discrepancies may arise from:
    • Cell Line Differences : Test across multiple lines (e.g., HEK293, HepG2) to assess tissue-specific effects .
    • Serum Interference : Use serum-free media during treatment to avoid protein binding artifacts .
  • Mitigation : Standardize protocols (e.g., MTT assay incubation time, 4 hours) and include positive controls (e.g., cisplatin) .

Q. How to reconcile inconsistent HPLC retention times in purity assays?

  • Troubleshooting :
    • Column Aging : Replace C18 columns after 200 runs to maintain resolution .
    • Mobile Phase pH : Adjust to 2.5–3.0 with formic acid to sharpen peaks for ionizable compounds .
  • Validation : Cross-check with NMR integration of impurity peaks .

Methodological Resources

  • Structural Refinement : SHELXL for high-resolution crystallographic data (CCDC deposition recommended) .
  • Impurity Profiling : Follow USP guidelines for related substance analysis using TLC and HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.